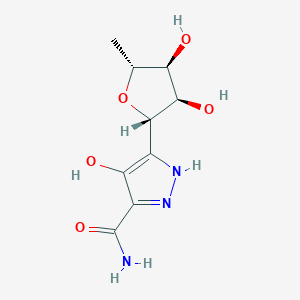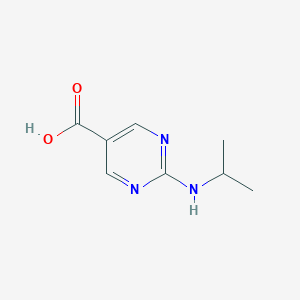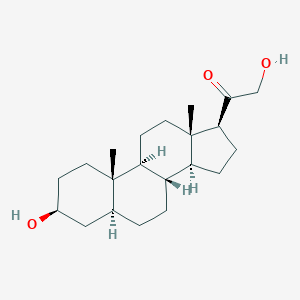
1-(5-Bromopyridin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(5-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the empirical formula C10H13BrN2O and a molecular weight of 257.13 . It is a solid substance . The compound is part of a class of chemical compounds known as piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, serve as precursors to the piperidine ring . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
The SMILES string of “1-(5-Bromopyridin-2-yl)piperidin-4-ol” is OC1CCCN(C2=CC=C(C=N2)Br)C1 . The InChI is 1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 .Chemical Reactions Analysis
Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Physical And Chemical Properties Analysis
“1-(5-Bromopyridin-2-yl)piperidin-4-ol” is a solid substance . It has an empirical formula of C10H13BrN2O and a molecular weight of 257.13 .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A convenient method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which includes the reaction of azoles with 3- and 4-bromopyridines, was developed by Shevchuk et al. (2012) in "A Convenient Synthesis of (1H-Azol-1-yl)piperidines" (Shevchuk et al., 2012).
- Micouin et al. (1994) described the asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams in "Asymmetric synthesis. XXXI: Synthesis of 2-substituted piperazines from chiral non-racemic lactams" (Micouin et al., 1994).
Structural Characterization and Biological Activity
- Weis et al. (2003) in "Synthesis of new analogues of diphenylpyraline" explored the synthesis of isomeric piperidin-4-ols and their N-methylation to 2-substituted 1-methylpiperidin-4-ols, examining their antimycobacterial activity (Weis et al., 2003).
- Li et al. (2015) studied the synthesis, crystal structure, and biological activity of a compound containing a piperidin-4-yl structure in "Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide" (Li et al., 2015).
Antibacterial Evaluation
- Aziz-ur-Rehman et al. (2017) conducted antibacterial evaluations of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides in "SYNTHESIS, SPECTRAL ANALYSIS AND ANTIBACTERIAL EVALUATION OF 5-SUBSTITUTED-1,3,4- OXADIAZOL-2-YL 4-(4-METHYLPIPERIDIN-1-YLSULFONYL)BENZYL SULFIDES" (Aziz-ur-Rehman et al., 2017).
Other Applications
- The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of importance in medicinal chemistry, was proposed by Smaliy et al. (2011) in "Simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine" (Smaliy et al., 2011).
Safety And Hazards
The safety information available indicates that “1-(5-Bromopyridin-2-yl)piperidin-4-ol” is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be avoided .
Zukünftige Richtungen
Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the varied biological properties of these compounds .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWHPYPLCIXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619662 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
CAS RN |
149806-52-0 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
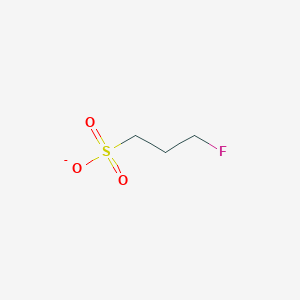
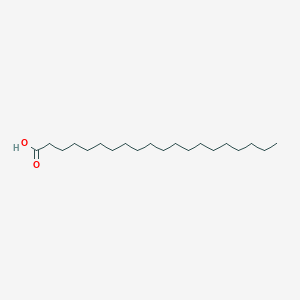
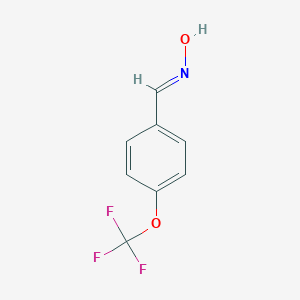
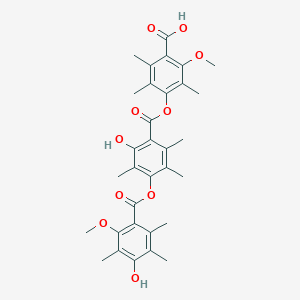
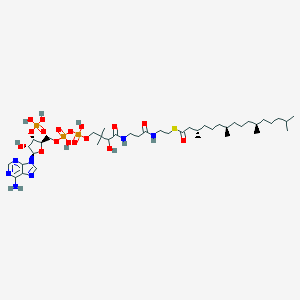
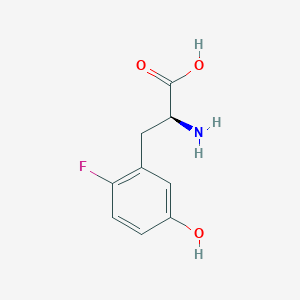
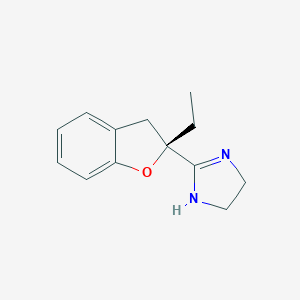
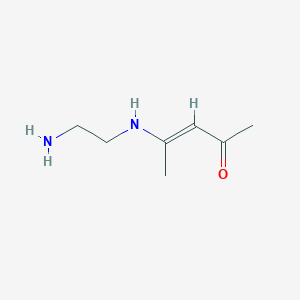
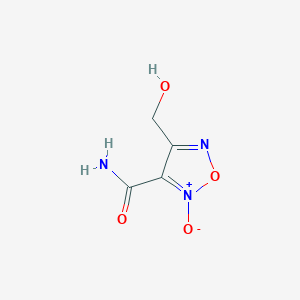
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
